Superior Wild-Type HIV-1 RF Potency (IC90): DPC 963 vs. Efavirenz, DPC 082, DPC 083, and DPC 961
In a direct head-to-head comparison of quinazolinone NNRTIs against wild-type HIV-1 RF virus in MT-2 cells, DPC 963 exhibited the most potent IC90 value of 1.3 ± 0.6 nM, surpassing all comparator compounds [1]. Specifically, DPC 963 demonstrated 23% greater potency than efavirenz (IC90 = 1.7 ± 0.5 nM), 35% greater potency than DPC 961 (IC90 = 2.0 ± 0.7 nM), 38% greater potency than DPC 082 (IC90 = 2.1 ± 0.8 nM), and 38% greater potency than DPC 083 (IC90 = 2.1 ± 0.8 nM) [1].
| Evidence Dimension | Antiviral potency against wild-type HIV-1 RF |
|---|---|
| Target Compound Data | IC90 = 1.3 ± 0.6 nM |
| Comparator Or Baseline | Efavirenz: IC90 = 1.7 ± 0.5 nM; DPC 961: IC90 = 2.0 ± 0.7 nM; DPC 082: IC90 = 2.1 ± 0.8 nM; DPC 083: IC90 = 2.1 ± 0.8 nM |
| Quantified Difference | DPC 963 is 1.3-fold more potent than efavirenz and 1.5-1.6-fold more potent than DPC 961, DPC 082, and DPC 083 |
| Conditions | MT-2 cells infected with HIV-1 RF; viral RNA measured by oligonucleotide capture after 3 days; data represent means ± SD for 2-6 independent determinations |
Why This Matters
Superior wild-type potency at the IC90 level provides a lower concentration requirement for achieving 90% viral inhibition, which is a critical parameter for both in vitro experimental design and for understanding the compound's intrinsic antiviral capacity relative to clinically relevant comparators.
- [1] Corbett JW, Ko SS, Rodgers JD, Gearhart LA, Magnus NA, Bacheler LT, Diamond S, Jeffrey S, Klabe RM, Cordova BC, Garber S, Logue K, Trainor GL, Anderson PS, Erickson-Viitanen SK. Inhibition of clinically relevant mutant variants of HIV-1 by quinazolinone non-nucleoside reverse transcriptase inhibitors. J Med Chem. 2000 May 18;43(10):2019-30. Table 4. View Source
